Methyl 5-methylisoxazole-4-carboxylate
Overview
Description
Methyl 5-methylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Methyl 5-methylisoxazole-4-carboxylate is a derivative of isoxazole, a five-membered heterocyclic moiety .
Mode of Action
Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the diverse biological activities of isoxazole derivatives , it can be inferred that this compound may potentially influence a variety of biochemical pathways. The downstream effects would depend on the specific pathway and the context of the biological system.
Result of Action
Given the diverse biological activities of isoxazole derivatives , it can be inferred that this compound may potentially induce a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide, followed by cyclization with hydroxylamine hydrochloride in refluxing methanol .
Industrial Production Methods
Industrial production of this compound typically employs metal-free synthetic routes to minimize costs and environmental impact. These methods often utilize catalysts such as 18-crown-6 and potassium carbonate, along with reagents like 4-toluenesulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, methanol, sodium methoxide, and various catalysts like 18-crown-6 . Reaction conditions often involve refluxing in methanol or other solvents at elevated temperatures .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, carboxylic acids, and alcohol derivatives .
Scientific Research Applications
Methyl 5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- Methyl 5-phenylisoxazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Methyl 5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
methyl 5-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBUWIGURZNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624550 | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-54-9 | |
Record name | 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100047-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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